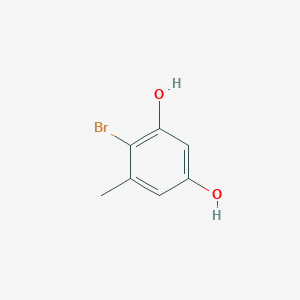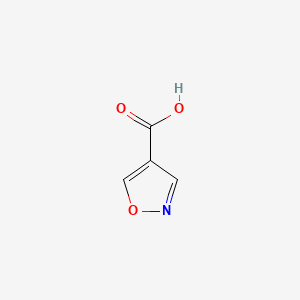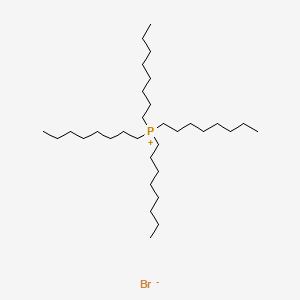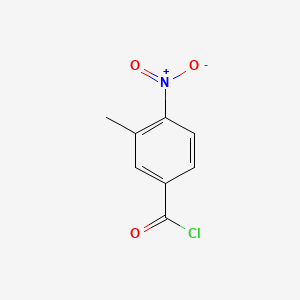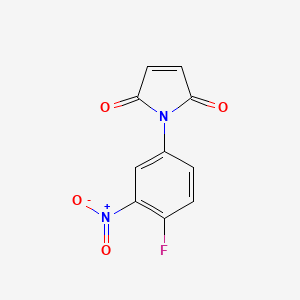
1-(4-氟-3-硝基苯基)-1H-吡咯-2,5-二酮
描述
1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
科学研究应用
1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
It is known that similar compounds, such as 4-fluoro-3-nitrophenyl azide, are used for biomolecule immobilization and bioconjugation . These compounds can bind to a variety of targets, including proteins, peptides, nucleic acids, and solid surfaces, through specific functional groups like primary amines, sulfhydryls, carboxyl groups, etc .
Mode of Action
The compound interacts with its targets through a process known as photoaffinity labeling . This involves the use of a photolinker (in this case, the compound itself) to produce a chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by a similar compound, 1-fluoro-2-nitro-4-azidobenzene (FNAB), was reported in 2001 . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Result of Action
The result of the compound’s action is the formation of a covalent bond between the compound and its target, leading to the immobilization or conjugation of the target biomolecule . This can be essential for many biochemical assays and chemical syntheses .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the process of photoaffinity labeling requires the presence of light to initiate the reaction . Additionally, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
准备方法
The synthesis of 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoroaniline to obtain 4-fluoro-3-nitroaniline, followed by its reaction with maleic anhydride to form the desired pyrrole-2,5-dione derivative. The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes, optimizing reaction conditions to maximize efficiency and minimize waste.
化学反应分析
1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions include amino derivatives, oxidized products, and substituted phenyl derivatives.
相似化合物的比较
Similar compounds to 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione include:
4-Fluoro-3-nitrophenyl azide: Known for its applications in bioconjugation and surface engineering.
Indole derivatives: These compounds share the pyrrole ring structure and exhibit diverse biological activities.
属性
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNVMFULBBEITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382566 | |
| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67154-40-9 | |
| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


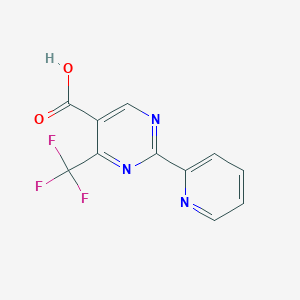
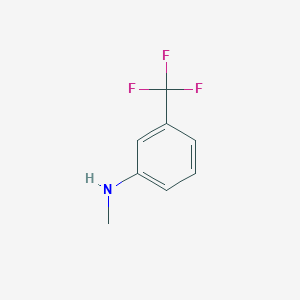
![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)
![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)
